molecular formula C22H17ClN2O3 B11635240 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B11635240
M. Wt: 392.8 g/mol
InChI Key: PUEOGQCFCLQOJC-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound featuring a benzoxazole moiety linked to a phenyl ring, which is further connected to a chlorinated and ethoxylated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.

    Reduction: Formation of 3-chloro-4-ethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its benzoxazole moiety is known for its antimicrobial and anticancer properties . Researchers are exploring its use in drug development for treating various diseases.

Industry

In the industrial sector, derivatives of this compound are being investigated for their use in the development of advanced materials, such as organic semiconductors and fluorescent dyes .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with similar aromatic properties but lacking the additional functional groups.

    Benzimidazole: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

    Benzothiazole: Contains a sulfur atom instead of oxygen, offering different chemical reactivity.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is unique due to its combination of a benzoxazole ring with chlorinated and ethoxylated benzamide groups. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C22H17ClN2O3/c1-2-27-19-11-10-14(13-17(19)23)21(26)24-16-7-5-6-15(12-16)22-25-18-8-3-4-9-20(18)28-22/h3-13H,2H2,1H3,(H,24,26)

InChI Key

PUEOGQCFCLQOJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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